molecular formula C8H6Cl2N2O B12631512 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one

Cat. No.: B12631512
M. Wt: 217.05 g/mol
InChI Key: MURIKMKMYXYDOS-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a butenone side chain at position 5.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

(E)-4-(4,6-dichloropyrimidin-5-yl)but-3-en-2-one

InChI

InChI=1S/C8H6Cl2N2O/c1-5(13)2-3-6-7(9)11-4-12-8(6)10/h2-4H,1H3/b3-2+

InChI Key

MURIKMKMYXYDOS-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(N=CN=C1Cl)Cl

Canonical SMILES

CC(=O)C=CC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

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